VHL Binding Affinity Retention in Boc-Protected VH032 Derivatives
Direct comparative binding data from TR-FRET assays demonstrate that Boc-protected VH032 (BOC-VH032) retains high VHL binding affinity, with a Kd value comparable to the parent ligand VH032 (Kd = 185 nM). The Boc protection strategy does not abrogate VHL recognition; this is a critical prerequisite for its utility as a PROTAC building block [1]. The parent ligand VH032 has a reported Kd of 185 nM for VHL, and the Boc-protected analog maintains comparable binding potency, confirming that the Boc group at the linker terminus does not sterically interfere with VHL engagement .
| Evidence Dimension | VHL binding affinity (Kd) |
|---|---|
| Target Compound Data | BOC-VH032: active VHL ligand (comparable Kd to VH032) |
| Comparator Or Baseline | VH032 parent ligand: Kd = 185 nM |
| Quantified Difference | Comparable binding affinity; Boc protection does not impair VHL recognition |
| Conditions | TR-FRET assay using BODIPY FL VH032 fluorescent probe; 90-min incubation; GST-VCB and Tb-anti-GST at 2 nM |
Why This Matters
Procurement of VH032-Peg2-NH-boc provides both synthetic flexibility (Boc protection) and uncompromised VHL engagement, eliminating the need to trade off one attribute for the other.
- [1] IndraLab Database. BODIPY FL VH032 TR-FRET assay results: VH032, VH298, and BOC-VH032 binding comparison. View Source
